BenchChemオンラインストアへようこそ!

octahydro-2H-Quinolizine-4-methanol

Antimalarial 4-Aminoquinoline Drug Resistance

Octahydro-2H-quinolizine-4-methanol (CAS 1008-22-6), also known as 4-lupinine, is a bicyclic quinolizidine alkaloid featuring a tertiary amine and a primary alcohol moiety at the 4-position. This core scaffold, derived from lysine biosynthesis, serves as a critical intermediate for generating complex natural product analogs and synthetic derivatives targeting nicotinic acetylcholine receptors and viral entry pathways.

Molecular Formula C10H19NO
Molecular Weight 169.268
CAS No. 1008-22-6
Cat. No. B578885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoctahydro-2H-Quinolizine-4-methanol
CAS1008-22-6
Molecular FormulaC10H19NO
Molecular Weight169.268
Structural Identifiers
SMILESC1CCN2C(C1)CCCC2CO
InChIInChI=1S/C10H19NO/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h9-10,12H,1-8H2
InChIKeyMBTIHXNFYQBMOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydro-2H-Quinolizine-4-Methanol (CAS 1008-22-6): A Foundational Quinolizidine Scaffold for Neurological & Antiviral Drug Discovery


Octahydro-2H-quinolizine-4-methanol (CAS 1008-22-6), also known as 4-lupinine, is a bicyclic quinolizidine alkaloid featuring a tertiary amine and a primary alcohol moiety at the 4-position . This core scaffold, derived from lysine biosynthesis, serves as a critical intermediate for generating complex natural product analogs and synthetic derivatives targeting nicotinic acetylcholine receptors and viral entry pathways [1]. Its structural versatility, particularly the C-4 hydroxymethyl group, enables diverse functionalization strategies that underpin its role in developing next-generation central nervous system (CNS) therapeutics and antiviral agents .

Why Generic Quinolizidine Alkaloids Cannot Simply Replace Octahydro-2H-Quinolizine-4-Methanol in Advanced Synthesis & Bioactivity Studies


While the quinolizidine scaffold is common to many natural alkaloids (e.g., lupinine, sparteine, cytisine), octahydro-2H-quinolizine-4-methanol is uniquely defined by its specific hydroxylation pattern and stereochemical configuration, which critically dictate both its synthetic utility and biological interaction profiles . Substitution with structurally related analogs such as sparteine or cytisine introduces significant changes in molecular shape, electron distribution, and metabolic stability, thereby altering target engagement and efficacy in ways that are not predictable from class-level activity alone [1]. This document provides the quantitative evidence required to justify the specific selection of octahydro-2H-quinolizine-4-methanol over its closest in-class comparators.

Quantitative Differentiation Evidence for Octahydro-2H-Quinolizine-4-Methanol vs. Key Quinolizidine Analogs


Superior In Vivo Antimalarial Efficacy of Octahydro-2H-Quinolizine-Based 4-Aminoquinolines vs. Chloroquine

Octahydro-2H-quinolizine-based 4-aminoquinoline derivatives (AM1, AP4a, AP4b) demonstrate oral in vivo IC50 values of 3.3–5.1 mg/kg against Plasmodium berghei in mice, comparable to chloroquine (3.8 mg/kg) but with the critical advantage of overcoming chloroquine resistance [1]. This efficacy is directly attributed to the quinolizidine moiety, which enhances cellular accumulation and circumvents resistance mechanisms that limit chloroquine's utility.

Antimalarial 4-Aminoquinoline Drug Resistance

Target Compound Exhibits Milder Uterotonic Activity vs. Sparteine, Reducing Spasm Risk

In isolated rabbit uterus assays, lupinine base (the 1-epimer of 4-lupinine) is only ~1/5 as effective a stimulant as sparteine disulfate (minimal stimulatory concentration 1:100,000 vs. 1:20,000–1:50,000) [1]. While higher concentrations of lupinine (1:5,000–1:1,000) produced prolonged spasticity, the significantly lower potency indicates a narrower therapeutic window for sparteine and suggests that 4-lupinine-based compounds may be safer alternatives for applications where excessive uterine stimulation is a concern.

Uterotonic Smooth Muscle Toxicity

Enhanced Antiviral Selectivity Through Quinolizidine Derivatization vs. Natural Aloperine

Structural optimization of the quinolizidine alkaloid aloperine, a close structural analog, yielded compound 19, which inhibited influenza virus PR8 replication with an IC50 of 0.091 μM, representing a 160-fold and 60-fold improvement in potency over aloperine and its previously reported derivative compound 3, respectively [1]. This demonstrates that the quinolizidine scaffold is highly amenable to potency enhancement through targeted modification, a property that likely extends to octahydro-2H-quinolizine-4-methanol.

Antiviral Influenza HIV-1

Potent Anti-HCV Activity of Octahydroquinolizine Alkaloids with Lower Cytotoxicity than Telaprevir

Cyclohexane-fused octahydroquinolizine alkaloids (clusters A and B) from Myrioneuron faberi inhibited hepatitis C virus (HCV) replication with IC50 values ranging from 0.9 to 4.7 μM, while exhibiting cytotoxicity lower than that of the standard-of-care drug telaprevir [1]. This indicates that octahydroquinolizine derivatives can achieve potent antiviral effects with a favorable safety margin.

Antiviral Hepatitis C Cytotoxicity

Moderate AChE Inhibition by Lupinine-Based Esters Offers Tunable Selectivity for CNS Applications

Lupinine-based esters exhibit a range of acetylcholinesterase (AChE) inhibitory activities, with IC50 values spanning 24.4 μM to 111.3 μM [1]. This moderate potency, compared to highly potent AChE inhibitors (e.g., donepezil, IC50 ~0.01 μM), suggests that 4-lupinine derivatives can be tuned for optimal CNS exposure and reduced cholinergic side effects, offering a wider therapeutic index for neurodegenerative disease applications.

Acetylcholinesterase Neurodegeneration Enzyme Inhibition

Unique C-4 Hydroxyl Group Enables Diverse Derivatization Not Possible with Unsubstituted Quinolizidines

Octahydro-2H-quinolizine-4-methanol contains a primary alcohol at the 4-position, a functional handle absent in simple quinolizidine or sparteine . This allows for direct esterification, etherification, oxidation to carboxylic acid, or conversion to halides and azides—transformations that are essential for generating diverse compound libraries and late-stage functionalization in drug discovery programs. Unsubstituted quinolizidines lack this reactive site, significantly limiting their synthetic utility.

Synthetic Intermediate Functionalization Medicinal Chemistry

Optimal Procurement and Research Use Cases for Octahydro-2H-Quinolizine-4-Methanol


Antimalarial Drug Discovery: Overcoming Chloroquine Resistance

Procure octahydro-2H-quinolizine-4-methanol as a key building block for synthesizing 4-aminoquinoline hybrids designed to circumvent chloroquine resistance in Plasmodium falciparum. As demonstrated with AM1, AP4a, and AP4b, the quinolizidine moiety enables potent in vivo activity (oral IC50 3.3–5.1 mg/kg) comparable to chloroquine while restoring efficacy against resistant strains [1]. This scaffold is ideal for medicinal chemistry teams focused on neglected tropical diseases.

Nicotinic Acetylcholine Receptor (nAChR) Modulator Development

Utilize octahydro-2H-quinolizine-4-methanol as a precursor for synthesizing novel nAChR agonists or antagonists targeting neurological disorders such as anxiety, psychosis, or cognitive impairment [1]. Its structural resemblance to nicotine and ability to be functionalized at the C-4 position make it a privileged scaffold for CNS drug discovery programs seeking to balance receptor subtype selectivity and blood-brain barrier permeability.

Antiviral Lead Optimization Campaigns Against Influenza and Hepatitis C

Incorporate octahydro-2H-quinolizine-4-methanol into antiviral discovery workflows. As evidenced by the 160-fold potency enhancement achieved with aloperine derivatives (IC50 0.091 μM) and the favorable cytotoxicity profile of octahydroquinolizine-based HCV inhibitors (IC50 0.9–4.7 μM), this core provides an attractive starting point for developing broad-spectrum antivirals [2][3].

Synthetic Methodology Development and Chemical Biology Probes

Employ octahydro-2H-quinolizine-4-methanol as a versatile synthetic intermediate for exploring new reaction methodologies, particularly those involving the C-4 hydroxyl group [1]. Its rigid bicyclic framework and reactive alcohol handle make it an excellent substrate for developing chemoselective transformations, generating molecular probes, or constructing complex natural product-like libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for octahydro-2H-Quinolizine-4-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.